N-isopropyl-3-[(phenoxyacetyl)amino]benzamide
N-isopropyl-3-[(phenoxyacetyl)amino]benzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0729711
InChI:
InChI=1S/C18H20N2O3/c1-13(2)19-18(22)14-7-6-8-15(11-14)20-17(21)12-23-16-9-4-3-5-10-16/h3-11,13H,12H2,1-2H3,(H,19,22)(H,20,21)
SMILES:
CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2
Molecular Formula:
C18H20N2O3
Molecular Weight:
312.4 g/mol
N-isopropyl-3-[(phenoxyacetyl)amino]benzamide
CAS No.:
Cat. No.: VC0729711
Molecular Formula: C18H20N2O3
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20N2O3 |
|---|---|
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | 3-[(2-phenoxyacetyl)amino]-N-propan-2-ylbenzamide |
| Standard InChI | InChI=1S/C18H20N2O3/c1-13(2)19-18(22)14-7-6-8-15(11-14)20-17(21)12-23-16-9-4-3-5-10-16/h3-11,13H,12H2,1-2H3,(H,19,22)(H,20,21) |
| Standard InChI Key | NBJOHJTWDOSQMD-UHFFFAOYSA-N |
| SMILES | CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2 |
| Canonical SMILES | CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator